2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
2-{[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4 and a furan-2-yl moiety at position 2. The oxazole ring is further functionalized with a sulfanylacetamide chain linked to a 2,4-dimethoxyphenyl group.
The 2,4-dimethoxyphenyl acetamide moiety contributes to solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7S2/c1-29-15-10-11-17(19(13-15)30-2)24-20(26)14-33-23-22(25-21(32-23)18-9-6-12-31-18)34(27,28)16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRJYYHWZKDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula
- Molecular Formula : C22H22N4O5S
- Molecular Weight : 454.55 g/mol
Structural Components
The compound features several notable structural elements:
- Benzenesulfonyl Group : Known for its electrophilic properties.
- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
- Oxazole Ring : May influence the compound's ability to interact with biological targets.
- Dimethoxyphenyl Acetamide : Enhances solubility and may modulate pharmacological effects.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The benzenesulfonyl group may act as a competitive inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The furan and oxazole rings can participate in hydrogen bonding and π-π interactions with receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit:
- Anti-inflammatory Effects : Due to their ability to inhibit pro-inflammatory cytokines.
- Anticancer Activity : Some derivatives have been shown to induce apoptosis in cancer cell lines.
- Cardiovascular Effects : Sulfonamide derivatives have been studied for their impact on perfusion pressure and coronary resistance in isolated heart models .
Antimicrobial Activity
A study evaluated the antibacterial efficacy of related compounds against Escherichia coli and Staphylococcus aureus. Results indicated significant activity, with some derivatives outperforming traditional antibiotics like streptomycin and tetracycline .
Cardiovascular Studies
Research on benzenesulfonamide derivatives demonstrated their ability to lower perfusion pressure in isolated rat heart models. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide showed a significant reduction in coronary resistance compared to controls . This suggests potential therapeutic applications in cardiovascular diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound can effectively interact with calcium channels, which may elucidate its cardiovascular effects .
Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Cardiovascular Effects |
|---|---|---|---|
| Compound A | Significant | Moderate | Low |
| Compound B | Moderate | Significant | Moderate |
| Target Compound | High | High | Significant |
Docking Scores for Biological Targets
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Calcium Channel | -8.5 |
| Cyclooxygenase | -7.8 |
| Protein Kinase | -9.1 |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Heterocyclic Core Influence: Oxazole vs. Triazole: The target compound’s 1,3-oxazole core (as in D31 and D29 ) may confer greater rigidity and planarity compared to 1,2,4-triazole analogues (e.g., ). This structural difference can affect binding affinity to enzymes like cyclooxygenase or kinases.
Substituent Effects on Physical Properties: The 2,4-dimethoxyphenyl acetamide group in the target compound and D31 reduces melting points compared to fluorophenyl derivatives (e.g., D29: 244–245°C vs. D31: 182–183°C). Methoxy groups likely disrupt crystal packing via steric effects .
Biological Activity Trends: Anti-Exudative Activity: Triazole derivatives (e.g., ) show dose-dependent anti-exudative effects comparable to diclofenac (8 mg/kg), suggesting the triazole core may favor this activity over oxazole analogues. Anticancer Potential: Oxazole derivatives like D29 (4-fluorophenyl acetamide) exhibit higher in vitro anticancer activity than D31, possibly due to enhanced halogen-mediated interactions with cellular targets .
Pharmacokinetic and Toxicity Considerations
- Solubility : The 2,4-dimethoxyphenyl group in the target compound and D31 improves aqueous solubility compared to halogenated derivatives (e.g., D29) but may reduce membrane permeability .
- Metabolic Stability : Benzenesulfonyl groups are less prone to oxidative metabolism than allyl or ethyl substituents in triazole analogues (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
